![molecular formula C21H19ClF3N5O3 B3133964 N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide CAS No. 400075-74-3](/img/structure/B3133964.png)
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide
Übersicht
Beschreibung
The compound “N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethylpyridines as a key structural motif . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-5-trifluoromethyl-2-pyridinyl residue and a carboxylic amide part . The compound has a molecular formula of C16H11ClF6N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound’s biological activities are thought to be due to this combination .Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.14 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pyridine Metallations in Synthesis of NK-1 Antagonists
Regioselective pyridine metallation chemistry has been utilized to produce compounds demonstrating NK-1 antagonist activity. This application shows the potential of using specific chemical frameworks in the development of therapeutic agents targeting neurokinin-1 (NK-1) receptors, which are involved in various physiological processes, including pain and inflammation response (Jungheim et al., 2006).
Glycine Transporter 1 Inhibition for CNS Disorders
Research has identified compounds as potent and orally available inhibitors of glycine transporter 1 (GlyT1), which is significant for central nervous system (CNS) disorders. The development of such inhibitors can contribute to the treatment of schizophrenia and other disorders associated with NMDA receptor function, highlighting the chemical's role in CNS pharmacotherapy (Yamamoto et al., 2016).
Imaging of LRRK2 Enzyme in Parkinson's Disease
The chemical has been used in the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This application underscores the importance of such chemicals in developing diagnostic tools for neurodegenerative diseases, offering a pathway to better understand and potentially monitor the progression of conditions like Parkinson's disease (Wang et al., 2017).
Antitumor Activity
The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has shown distinct inhibitory capacity against the proliferation of cancer cell lines. This indicates the compound's utility in oncology research, particularly in the discovery of new anticancer agents with specific mechanisms of action against tumor cells (Ji et al., 2018).
Wirkmechanismus
The mechanism of action of this compound involves a shift in the biological spectrum due to minor changes in its structure . Lengthening the linker between the 3-chloro-5-trifluoromethyl-2-pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), results in a complete shift of the biological spectrum and mode of action (MoA) .
Safety and Hazards
Zukünftige Richtungen
The compound is currently used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O3/c1-28(18-16(22)10-13(11-26-18)21(23,24)25)30-12-17(14-4-2-3-5-15(14)19(30)31)27-20(32)29-6-8-33-9-7-29/h2-5,10-12H,6-9H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFNLSNFQYYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)NC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


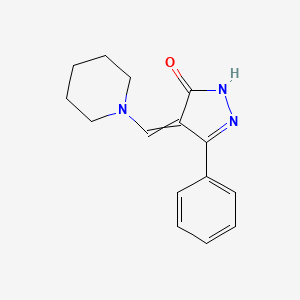
![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)
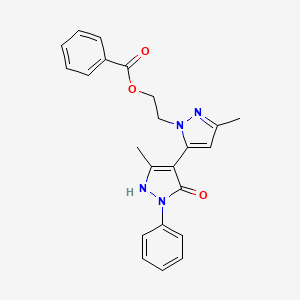
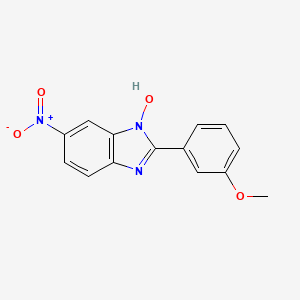
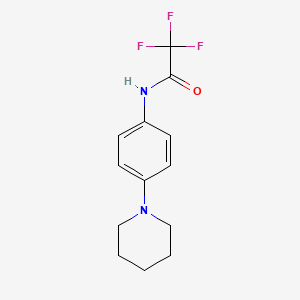
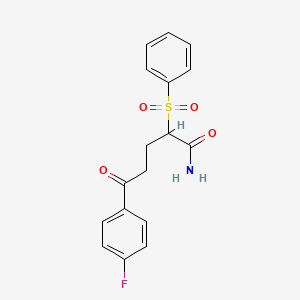
![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)
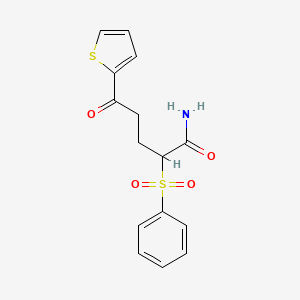
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)

![1-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B3133954.png)
![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![Methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-6-oxodiazinane-4-carboxylate](/img/structure/B3133962.png)
